2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds such as (2E)-1-(2,5-dimethyl-3-thienyl)-3-(4-nitrophenyl)propenone has been achieved through the reaction of acetyl and aldehyde compounds. These compounds have been characterized by various spectroscopic methods including IR, 1H NMR, 13C NMR, and GC-MS (عبدالله محمد عسيري et al., 2011).
Polymerization and Material Synthesis
- Research on oxidative coupling copolymerization involving dimethylphenol compounds, like the synthesis of telechelics using 2,6-dimethylphenol and tetramethyl bisphenol-A, suggests applications in material science. These polymers have been analyzed using techniques like nuclear magnetic resonance spectroscopy and gel permeation chromatography (C. Wei et al., 1991).
Molecular Structure and Reactivity Studies
- Studies on the structure and reactivity of dimethyl bithiophenedicarboxylates provide insights into molecular conformation and electrostatic interactions, useful in understanding chemical reactivity and designing new compounds (M. Pomerantz et al., 2002).
Organic Semiconductor Research
- The development of new semiconducting polymers containing dimethylthiophene or dimethylselenophene units has been explored for applications in organic thin-film transistors. These studies focus on the synthesis and electronic properties of these polymers (Hoyoul Kong et al., 2009).
Chemical Reactions and Mechanisms
- Research into the nitration of compounds similar to 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone, such as 3,4-dimethylacetophenone, reveals insights into reaction mechanisms and product formation. These studies contribute to a deeper understanding of organic chemistry reactions (Alfred Fischer et al., 1975).
Electrochemical Applications
- The electro-oxidative polymerization of dimethylthiophenol compounds has been explored, leading to polymers with semi-conductive properties and electrochemical responsiveness. This research is relevant for developing new materials in electronics (Kimihisa Yamamoto et al., 1992).
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-6-9-18(16(4)11-13)19(20)10-8-17-12-14(2)5-7-15(17)3/h5-7,9,11-12H,8,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHLNUXKGKXQHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=C(C=CC(=C2)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644738 | |
Record name | 1-(2,4-Dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-51-0 | |
Record name | 1-Propanone, 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898753-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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